molecular formula C11H23NO3 B2944746 tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate CAS No. 873437-13-9

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate

Cat. No. B2944746
M. Wt: 217.309
InChI Key: LLCYWHXMBXMVAS-UHFFFAOYSA-N
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Description

Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is a protected amine . It contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

The synthesis of this compound involves several steps. It has been used in the preparation of isobaric mix solutions for use in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis . More detailed synthesis procedures can be found in various scientific papers .


Molecular Structure Analysis

The molecular structure of tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate consists of 38 atoms, including 23 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate are complex and can be found in various scientific papers . It’s worth noting that it is a protected amine, which means it can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is a colorless liquid . It has a molecular weight of 217.31 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis and Antiarrhythmic Activity : tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate-related compounds have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. The compound 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea exhibited significant hypotensive action, while other derivatives showed antiarrhythmic activity comparable to Propranolol (Chalina et al., 1998).

Material Science and Polymer Applications

  • Antioxidants in Polymer Degradation : New antioxidants containing hindered phenol groups have been synthesized, including derivatives of tert-Butyl carbamate. These compounds have shown effectiveness in protecting polypropylene against thermal oxidation, indicating their potential in material science applications (Pan et al., 1998).

  • Postpolymerization Modification : Research on the functionalization of hydroxyl-group terminated polymers with a range of functional isocyanate derivatives, including tert-Butyl carbamate, has shown high degrees of end-group conversion. This indicates significant potential in the field of polymer chemistry (Biedermann et al., 2011).

Organic Chemistry and Synthesis

  • Role in Organic Synthesis : tert-Butyl carbamate derivatives have been used as building blocks in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and exhibited utility as N-(Boc)-protected nitrones (Guinchard et al., 2005).

properties

IUPAC Name

tert-butyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-9(2)12(7-6-8-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCYWHXMBXMVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate

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